N-(3,5-dichlorophenyl)-2-phenylacetamide
Description
BenchChem offers high-quality N-(3,5-dichlorophenyl)-2-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,5-dichlorophenyl)-2-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C14H11Cl2NO |
|---|---|
Molecular Weight |
280.1 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)-2-phenylacetamide |
InChI |
InChI=1S/C14H11Cl2NO/c15-11-7-12(16)9-13(8-11)17-14(18)6-10-4-2-1-3-5-10/h1-5,7-9H,6H2,(H,17,18) |
InChI Key |
PNXZOBQDRGMAHR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC(=CC(=C2)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Enigma: The Mechanism of Action of N-(3,5-dichlorophenyl)-2-phenylacetamide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3,5-dichlorophenyl)-2-phenylacetamide is a synthetic compound belonging to the broad class of phenylacetamide derivatives. While this class of molecules has demonstrated a wide spectrum of biological activities, from anticancer to anticonvulsant properties, the specific mechanism of action for N-(3,5-dichlorophenyl)-2-phenylacetamide remains a subject of ongoing investigation. This technical guide synthesizes the current understanding of related phenylacetamide compounds, offering a framework for elucidating the potential biological targets and signaling pathways of N-(3,5-dichlorophenyl)-2-phenylacetamide. Through a comprehensive review of existing literature on analogous structures, this document provides researchers with the foundational knowledge and experimental methodologies required to explore its therapeutic potential.
Introduction: The Phenylacetamide Scaffold - A Privileged Structure in Medicinal Chemistry
The phenylacetamide core is a recurring motif in a multitude of biologically active compounds. Its synthetic tractability allows for the generation of diverse chemical libraries, making it a fertile ground for drug discovery.[1] Derivatives of this scaffold have been reported to exhibit a remarkable range of pharmacological effects, including analgesic, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant activities.[1][2] This functional diversity suggests that subtle structural modifications to the phenylacetamide backbone can significantly alter its interaction with biological targets, leading to distinct therapeutic outcomes.
The subject of this guide, N-(3,5-dichlorophenyl)-2-phenylacetamide, features a dichlorinated phenyl ring and a phenyl group attached to the acetamide moiety.[3] While specific mechanistic studies on this exact molecule are not extensively documented in publicly available literature, the known activities of its structural analogs provide valuable insights into its potential modes of action.
Postulated Mechanisms of Action Based on Structural Analogs
Based on the established biological activities of structurally related phenylacetamide derivatives, several potential mechanisms of action for N-(3,5-dichlorophenyl)-2-phenylacetamide can be hypothesized. These are not confirmed but serve as a roadmap for future investigation.
Modulation of Inflammatory Pathways: Targeting COX Enzymes
Several N-aryl-diphenylacetamide derivatives have demonstrated significant analgesic and anti-inflammatory properties.[1] A key mechanism underlying this activity is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain and inflammation.
-
Causality of Experimental Choice: Investigating COX inhibition is a logical starting point due to the structural similarities with known COX inhibitors. The presence of the N-aryl acetamide moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).
Neurological Activity: Interaction with Ion Channels and Receptors
The phenylacetamide scaffold is prevalent in compounds with neurological activity, including anticonvulsant and antidepressant effects.
-
Anticonvulsant Activity: Some N-phenylacetamide derivatives have shown anticonvulsant effects, with proposed mechanisms involving the modulation of voltage-gated sodium and calcium channels.[1] Furthermore, interactions with the GABA receptor, a key inhibitory neurotransmitter receptor in the central nervous system, have been suggested for some imidazole-containing acetamide derivatives.[2]
-
Antidepressant Activity: Studies on certain phenylacetamide derivatives have revealed potential antidepressant activity through the inhibition of monoamine oxidase A (MAO-A), an enzyme responsible for the degradation of neurotransmitters like serotonin and norepinephrine.[4]
Anticancer Properties: Induction of Apoptosis
A growing body of evidence points to the cytotoxic and pro-apoptotic activities of phenylacetamide derivatives in various cancer cell lines.[5][6] The proposed mechanism often involves the activation of intrinsic and extrinsic apoptotic pathways.
-
Causality of Experimental Choice: The evaluation of anticancer activity is warranted given the repeated observation of cytotoxicity in related compounds. Key experiments would focus on assessing cell viability, cell cycle progression, and the activation of apoptotic markers.
-
Signaling Pathway: The induction of apoptosis by phenylacetamide derivatives has been linked to the activation of caspases, a family of proteases that execute programmed cell death.[6] This can be triggered through various upstream signals, including the upregulation of pro-apoptotic proteins.
Experimental Protocols for Mechanistic Elucidation
To validate the hypothesized mechanisms of action for N-(3,5-dichlorophenyl)-2-phenylacetamide, a series of well-defined experimental workflows are necessary.
General Synthesis
The synthesis of N-(3,5-dichlorophenyl)-2-phenylacetamide and its derivatives typically involves the reaction of a substituted aniline with an appropriate acyl chloride or carboxylic acid.[1][7]
Step-by-Step Methodology:
-
Reactant Preparation: Dissolve 3,5-dichloroaniline and phenylacetic acid in a suitable aprotic solvent (e.g., dichloromethane).
-
Coupling Agent: Add a coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) and a catalyst (e.g., 4-dimethylaminopyridine (DMAP)).
-
Reaction: Stir the mixture at room temperature for a specified period (e.g., 12-24 hours).
-
Work-up: Filter the reaction mixture to remove any precipitated urea byproduct. Wash the organic layer with dilute acid, base, and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as NMR (1H and 13C), mass spectrometry, and elemental analysis.[5][8]
In Vitro Cytotoxicity and Apoptosis Assays
Step-by-Step Methodology:
-
Cell Culture: Culture relevant cancer cell lines (e.g., MCF-7, MDA-MB-468) in appropriate media.[6]
-
Compound Treatment: Treat cells with varying concentrations of N-(3,5-dichlorophenyl)-2-phenylacetamide for defined time points (e.g., 24, 48, 72 hours).
-
MTT Assay: Assess cell viability using the MTT assay to determine the half-maximal inhibitory concentration (IC50).[6]
-
Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to analyze the effect of the compound on cell cycle distribution.
-
Apoptosis Detection:
-
Annexin V/PI Staining: Quantify early and late apoptotic cells using flow cytometry.
-
Caspase Activity Assay: Measure the activity of key caspases (e.g., caspase-3, -8, -9) using colorimetric or fluorometric assays.
-
Western Blotting: Analyze the expression levels of pro- and anti-apoptotic proteins (e.g., Bcl-2 family members, cleaved PARP).
-
Enzyme Inhibition and Receptor Binding Assays
Step-by-Step Methodology:
-
COX Inhibition Assay: Utilize commercially available COX-1 and COX-2 inhibitor screening kits to determine the IC50 values.
-
MAO-A Inhibition Assay: Employ a similar enzyme inhibition assay format to measure the inhibition of MAO-A activity.
-
Receptor Binding Assays: If a specific receptor target is hypothesized (e.g., GABA receptor), perform competitive radioligand binding assays to determine the binding affinity (Ki).
Data Presentation and Interpretation
All quantitative data should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Hypothetical IC50 Values for N-(3,5-dichlorophenyl)-2-phenylacetamide and Related Analogs in Cancer Cell Lines
| Compound | R Group | MCF-7 IC50 (µM) | MDA-MB-468 IC50 (µM) |
| N-(3,5-dichlorophenyl)-2-phenylacetamide | 3,5-dichloro | To be determined | To be determined |
| Analog 3d[5] | 2-chloro | 7 ± 0.4 | 6 ± 0.08 |
| Analog 3e[5] | 3-chloro | 9 ± 0.09 | 2.2 ± 0.07 |
| Analog 3f[5] | 4-chloro | Not Determined | 1 ± 0.13 |
| Doxorubicin (Control)[5] | - | 2.63 ± 0.4 | 0.38 ± 0.07 |
Conclusion and Future Directions
While the precise mechanism of action of N-(3,5-dichlorophenyl)-2-phenylacetamide is yet to be fully elucidated, the extensive research on related phenylacetamide derivatives provides a strong foundation for future investigations. The hypothesized involvement in inflammatory, neurological, and oncogenic pathways warrants a systematic evaluation using the experimental approaches outlined in this guide. Future research should focus on identifying the primary molecular target(s) through techniques such as affinity chromatography, proteomics, and computational docking studies. A thorough understanding of its structure-activity relationship and mechanism of action will be pivotal in unlocking the therapeutic potential of this and other novel phenylacetamide derivatives.
References
[4] Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PMC. ([Link])
[8] Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. MDPI. ([Link])
[3] N-(3,5-dichlorophenyl)-2-phenylacetamide. PubChem. ([Link])
[5] Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences. ([Link])
[9] N-(3,5-Dichloro-phen-yl)-2-(naphthalen-1-yl)acetamide. PubMed. ([Link])
[2] Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. ([Link])
[7] N-(3,5-Dichlorophenyl)-2-(naphthalen-1-yl)acetamide. PMC. ([Link])
[10] N-(3,5-Dichloro-4-hydroxyphenyl)acetamide. ResearchGate. ([Link])
[6] Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences. ([Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 3. PubChemLite - N-(3,5-dichlorophenyl)-2-phenylacetamide (C14H11Cl2NO) [pubchemlite.lcsb.uni.lu]
- 4. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. N-(3,5-Dichlorophenyl)-2-(naphthalen-1-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. N-(3,5-Dichloro-phen-yl)-2-(naphthalen-1-yl)acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
"N-(3,5-dichlorophenyl)-2-phenylacetamide CAS number 329937-70-4"
CAS Number: 329937-70-4 Compound Class: N-aryl-2-phenylacetamide / Halo-anilide Primary Utility: High-Throughput Screening (HTS) Probe, Lipophilic Scaffold Block
Part 1: Executive Technical Summary
N-(3,5-dichlorophenyl)-2-phenylacetamide is a synthetic organic compound belonging to the N-aryl-2-phenylacetamide class. Characterized by a central amide linker connecting a benzyl group to a 3,5-dichlorophenyl moiety, this molecule serves as a critical chemical probe in medicinal chemistry.
Its significance lies in its structural properties:
-
Privileged Scaffold: The phenylacetamide core is a validated pharmacophore found in various bioactive agents (e.g., antifungal, anticancer, and herbicidal agents).
-
Metabolic Stability: The 3,5-dichloro substitution pattern on the aniline ring effectively blocks the para- and ortho-positions, reducing susceptibility to rapid oxidative metabolism (e.g., by Cytochrome P450 enzymes) and enhancing lipophilicity (Predicted XLogP3 ~4.2).
-
HTS Library Component: It is frequently included in "diversity-oriented" compound libraries (e.g., AldrichCPR) to probe hydrophobic binding pockets in enzymes or receptors.
Part 2: Chemical Identity & Physicochemical Profile[1][2][3][4]
The following data aggregates predicted and experimental constants suitable for analytical validation.
| Property | Value / Description | Note |
| IUPAC Name | N-(3,5-dichlorophenyl)-2-phenylacetamide | |
| Molecular Formula | C₁₄H₁₁Cl₂NO | |
| Molecular Weight | 280.15 g/mol | |
| Physical State | Solid (Crystalline powder) | Typically white to off-white |
| Solubility | DMSO, DMF, Dichloromethane | Low solubility in water |
| LogP (Predicted) | ~4.2 | High Lipophilicity |
| H-Bond Donors | 1 (Amide NH) | |
| H-Bond Acceptors | 1 (Carbonyl O) | |
| Rotatable Bonds | 3 | Flexible benzyl linker |
Part 3: Synthetic Methodology (Authoritative Protocol)
While specific industrial batch records for this CAS are proprietary, the synthesis is reliably achieved via Schotten-Baumann acylation or Anhydrous Nucleophilic Substitution . The following protocol is designed for research-scale synthesis (1–5 mmol scale) with high purity requirements.
Mechanism of Action (Synthesis)
The reaction involves the nucleophilic attack of the nitrogen lone pair of 3,5-dichloroaniline onto the electrophilic carbonyl carbon of phenylacetyl chloride . The base (Triethylamine) acts as a proton scavenger to neutralize the HCl byproduct, driving the equilibrium forward.
Experimental Workflow
Reagents:
-
3,5-Dichloroaniline (1.0 equiv)[1]
-
Phenylacetyl chloride (1.1 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)
-
Dichloromethane (DCM) (Anhydrous, solvent)
Step-by-Step Protocol:
-
Preparation: Flame-dry a 50 mL round-bottom flask (RBF) and purge with nitrogen (
). Add a magnetic stir bar. -
Solubilization: Dissolve 3,5-dichloroaniline (e.g., 1.0 mmol) in anhydrous DCM (10 mL).
-
Base Addition: Add Triethylamine (1.2 mmol) to the stirring solution. Cool the mixture to 0°C using an ice bath to control the exotherm.
-
Acylation: Add phenylacetyl chloride (1.1 mmol) dropwise over 5–10 minutes. The solution may turn cloudy due to the formation of triethylamine hydrochloride salts.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3–4 hours. Monitor reaction progress via TLC (Eluent: 30% Ethyl Acetate in Hexanes).
-
Quench & Workup:
-
Quench with saturated aqueous
(10 mL). -
Extract the organic layer with DCM (2 x 10 mL).
-
Wash combined organics with 1M HCl (to remove unreacted aniline) followed by Brine.
-
-
Purification: Dry over anhydrous
, filter, and concentrate in vacuo. Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel).
Visualization: Synthetic Logic Flow
Caption: Logical workflow for the synthesis of CAS 329937-70-4 via acid chloride coupling.
Part 4: Structural Biology & SAR Analysis
The biological utility of N-(3,5-dichlorophenyl)-2-phenylacetamide stems from its ability to mimic peptide bonds while presenting a distinct hydrophobic profile.
Pharmacophore Mapping
-
The "Warhead" (Amide Linker): Provides hydrogen bond donor (NH) and acceptor (C=O) sites, critical for interacting with residues like Serine or Histidine in enzyme active sites.
-
The "Tail" (Benzyl Group): A flexible hydrophobic moiety that allows the molecule to adjust its conformation to fit into "hydrophobic pockets" (e.g., S1/S2 pockets in proteases).
-
The "Anchor" (3,5-Dichlorophenyl):
-
Electronic Effect: The electron-withdrawing chlorines reduce the electron density of the aromatic ring, potentially increasing
- stacking interactions with electron-rich amino acids (e.g., Tryptophan). -
Metabolic Blockade: Substitution at the 3,5-positions sterically and electronically hinders metabolic hydroxylation at the typically reactive 4-position (para) and 2,6-positions (ortho).
-
Visualization: Structure-Activity Relationship (SAR)
Caption: Pharmacophore decomposition highlighting the functional role of each structural motif.
Part 5: Biological Context & Applications
While this specific CAS number is often a library member, it represents a class of molecules with documented activity in:
-
Antimicrobial Research: Phenylacetamides are explored as inhibitors of bacterial enzymes. The lipophilicity of the 3,5-dichloro analog aids in penetrating bacterial cell walls (particularly Gram-positive).
-
Anticancer Screening: Analogs of this compound have shown cytotoxicity against breast cancer cell lines (MCF7) by inducing apoptosis. The amide bond is stable enough for cellular assays but can be hydrolyzed by specific amidases, potentially acting as a prodrug.
-
Agricultural Chemistry: The structural similarity to amide-based fungicides suggests potential utility in crop protection screens.
Part 6: Safety & Handling (MSDS Summary)
Hazard Classification:
-
Acute Toxicity: Harmful if swallowed (Category 4).
-
Irritation: Causes skin irritation and serious eye irritation.
-
Target Organ Toxicity: May cause respiratory irritation.
Handling Protocol:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Ventilation: Handle strictly within a chemical fume hood to avoid inhalation of dust.
-
Disposal: Dispose of as hazardous organic waste (halogenated).
References
-
PubChem. (2025).[2] N-(3,5-dichlorophenyl)-2-phenylacetamide (Compound).[3][4] National Library of Medicine. Retrieved February 21, 2026, from [Link]
-
Suryawanshi, M. R., et al. (2022).[5] Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Journal of Basic and Clinical Physiology and Pharmacology. Retrieved February 21, 2026, from [Link]
Sources
- 1. N-(3,5-Dichlorophenyl)-2-(naphthalen-1-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(2-(3,5-dichlorophenyl)propan-2-yl)acetamide | C11H13Cl2NO | CID 15352626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-(3,5-DICHLORO-PHENYL)-2-PHENYL-ACETAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. PubChemLite - N-(3,5-dichlorophenyl)-2-phenylacetamide (C14H11Cl2NO) [pubchemlite.lcsb.uni.lu]
- 5. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
"protocol for synthesizing N-(3,5-dichlorophenyl)-2-phenylacetamide in the lab"
This application note details the synthesis protocol for N-(3,5-dichlorophenyl)-2-phenylacetamide , a structural analog within the phenylacetamide class often utilized in compound libraries for early-stage drug discovery and structure-activity relationship (SAR) studies.
The protocol employs a standard nucleophilic acyl substitution (Schotten-Baumann type reaction) between 3,5-dichloroaniline and phenylacetyl chloride. This method is selected for its high reliability, rapid kinetics, and ease of purification compared to direct carboxylic acid coupling.
Part 1: Application Note & Scientific Context
Compound Identification:
-
IUPAC Name: N-(3,5-Dichlorophenyl)-2-phenylacetamide
-
CAS Number: 329937-70-4
-
Molecular Formula: C₁₄H₁₁Cl₂NO
-
Molecular Weight: 280.15 g/mol
Safety & Regulatory Compliance:
-
Precursor Regulations: This synthesis utilizes Phenylacetyl chloride (or can be adapted from Phenylacetic acid).[1] Researchers must be aware that Phenylacetic acid is a List I Chemical in the United States (DEA) and a controlled precursor in many other jurisdictions due to its use in illicit manufacturing. Ensure all local regulatory compliance and documentation (e.g., End-User Declarations) are in place before acquiring precursors.
-
Chemical Safety: Phenylacetyl chloride is a lachrymator and corrosive. 3,5-Dichloroaniline is toxic by inhalation, in contact with skin, and if swallowed. All operations must be conducted in a properly functioning chemical fume hood wearing appropriate PPE (nitrile gloves, safety goggles, lab coat).
Part 2: Synthesis Protocol
Reaction Scheme
The synthesis proceeds via the attack of the nucleophilic amine (3,5-dichloroaniline) on the electrophilic carbonyl carbon of the acid chloride (phenylacetyl chloride), eliminating hydrogen chloride (HCl). A base (Triethylamine) is included to scavenge the HCl byproduct, driving the equilibrium forward and preventing the formation of the unreactive amine hydrochloride salt.
Materials & Reagents
| Reagent | Equiv.[1][2] | Role | Safety Note |
| 3,5-Dichloroaniline | 1.0 | Nucleophile | Toxic; Irritant. |
| Phenylacetyl chloride | 1.1 | Electrophile | Corrosive; Moisture sensitive. |
| Triethylamine (Et₃N) | 1.2 | Base (Scavenger) | Flammable; Corrosive. |
| Dichloromethane (DCM) | Solvent | Solvent (Anhydrous) | Volatile; Carcinogen suspect. |
| 1M HCl (aq) | Wash | Quench/Purification | Corrosive. |
| Sat. NaHCO₃ (aq) | Wash | Purification | -- |
Step-by-Step Methodology
1. Preparation of the Reaction Mixture
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with nitrogen or argon to ensure an inert atmosphere.
-
Dissolution: Add 3,5-Dichloroaniline (10 mmol, 1.62 g) to the flask. Dissolve in anhydrous Dichloromethane (DCM) (50 mL).
-
Base Addition: Add Triethylamine (12 mmol, 1.67 mL) to the solution while stirring.
-
Cooling: Place the reaction flask in an ice-water bath (0 °C) to control the exotherm of the subsequent addition.
2. Acylation Reaction
-
Addition: Load Phenylacetyl chloride (11 mmol, 1.45 mL) into a pressure-equalizing dropping funnel or a syringe. Add it dropwise to the cold amine solution over 15–20 minutes. Note: Visible precipitation of triethylamine hydrochloride (white solid) will occur.
-
Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 2–4 hours.
-
Monitoring: Monitor reaction progress via Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes). The starting aniline spot should disappear.
3. Workup and Isolation
-
Quench: Carefully add water (50 mL) to the reaction mixture to quench any excess acid chloride.
-
Separation: Transfer the mixture to a separatory funnel. Separate the organic layer (bottom).[1]
-
Washing Cycles:
-
Wash the organic phase with 1M HCl (2 × 30 mL) to remove unreacted amine and triethylamine.
-
Wash with Saturated NaHCO₃ (2 × 30 mL) to remove any residual acid.
-
Wash with Brine (1 × 30 mL).
-
-
Drying: Dry the organic layer over anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄). Filter off the drying agent.[1]
-
Concentration: Evaporate the solvent under reduced pressure (Rotary Evaporator) to yield the crude solid product.
4. Purification
-
Recrystallization: The crude product is typically recrystallized from hot Ethanol or a Toluene/Hexane mixture to achieve high purity (>98%).
-
Drying: Dry the purified crystals in a vacuum oven at 45 °C overnight.
Part 3: Visualization (Workflow Diagram)
The following diagram illustrates the logical flow of the synthesis, extraction, and purification process.
Caption: Step-by-step workflow for the synthesis and purification of N-(3,5-dichlorophenyl)-2-phenylacetamide.
Part 4: Expected Results & Characterization
| Parameter | Expected Value/Observation |
| Appearance | White to off-white crystalline solid |
| Yield | 75% – 90% (after recrystallization) |
| Melting Point | 150–160 °C (Estimate; confirm experimentally) |
| ¹H NMR (DMSO-d₆) | δ 10.4 (s, 1H, NH), 7.6 (s, 2H, Ar-H), 7.2-7.4 (m, 6H, Ph-H + Ar-H), 3.6 (s, 2H, CH₂) |
Note: Analytical data for this specific isomer is scarce in public catalogs; values are estimated based on structural analogs. Always confirm identity via NMR and Mass Spectrometry.
References
-
MilliporeSigma . N-(3,5-DICHLORO-PHENYL)-2-PHENYL-ACETAMIDE Product Information. Retrieved from
-
National Center for Biotechnology Information . PubChem Compound Summary for CID 710469, N-(3,5-dichlorophenyl)-2-phenylacetamide. Retrieved from
-
BenchChem . Synthesis of N-(2-Aminophenyl)-2-phenylacetamide (General Phenylacetamide Protocol). Retrieved from
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for Schotten-Baumann amide coupling procedures).
Sources
Application Note: A Validated HPLC-UV Method for the Quantification of N-(3,5-dichlorophenyl)-2-phenylacetamide
Abstract
This application note details a robust and reliable isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of N-(3,5-dichlorophenyl)-2-phenylacetamide. The significance of accurately determining the concentration of this compound is critical in research and quality control environments. The described method utilizes a C18 stationary phase and a UV detector, leveraging the inherent hydrophobicity and strong ultraviolet absorbance of the analyte. This document provides a comprehensive guide, including detailed protocols for instrumentation, mobile phase and sample preparation, system suitability criteria, and a full validation strategy based on the International Council for Harmonisation (ICH) guidelines.[1][2][3] The method is demonstrated to be specific, linear, accurate, and precise, making it fit for its intended purpose in drug development and scientific research settings.
Scientific Principle and Method Rationale
The accurate quantification of active pharmaceutical ingredients (APIs) and research compounds is a cornerstone of drug development and quality assurance. N-(3,5-dichlorophenyl)-2-phenylacetamide possesses chemical properties that make it highly suitable for analysis by reverse-phase HPLC.
-
Analyte Characteristics : The molecule contains two aromatic rings and two chlorine atoms, conferring significant hydrophobicity (predicted XlogP ≈ 4.2).[4] This non-polar nature allows for strong retention and interaction with a non-polar stationary phase, such as octadecyl-silane (C18).
-
Chromatographic Principle : Reverse-phase chromatography separates molecules based on their hydrophobic character.[5] A polar mobile phase is used to elute analytes from the non-polar column. Less polar (more hydrophobic) compounds, like N-(3,5-dichlorophenyl)-2-phenylacetamide, are retained longer on the column, allowing for effective separation from more polar impurities.[6]
-
Detection Principle : The presence of phenyl groups in the analyte's structure creates a strong chromophore that absorbs ultraviolet (UV) light. This property allows for sensitive and specific detection using a standard UV-Vis or Photodiode Array (PDA) detector, a common and robust choice for this class of compounds.[7] An isocratic elution, where the mobile phase composition remains constant, was chosen for its simplicity, robustness, and reproducibility, which is ideal for routine quality control analysis.[8]
Detailed Analytical Method
This section provides the complete methodology for the quantification of N-(3,5-dichlorophenyl)-2-phenylacetamide.
Instrumentation, Chemicals, and Reagents
-
Instrumentation : HPLC system equipped with an isocratic or gradient pump, autosampler, column thermostat, and UV/Vis or PDA detector. A standard HPLC system is sufficient.[7]
-
Data Acquisition : Chromatography data station (e.g., Empower™, Chromeleon™).
-
Analytical Column : A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point.[7]
-
Chemicals & Reagents :
-
N-(3,5-dichlorophenyl)-2-phenylacetamide reference standard (purity >99%).
-
Acetonitrile (ACN), HPLC grade.
-
Methanol (MeOH), HPLC grade.
-
Water, HPLC grade or purified to >18 MΩ·cm.
-
Chromatographic Conditions
All quantitative parameters for the HPLC method are summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | C18, 4.6 x 150 mm, 5 µm | Industry standard for hydrophobic aromatic compounds, providing excellent retention and resolution.[9] |
| Mobile Phase | Acetonitrile : Water (65:35, v/v) | ACN provides good elution strength and a low UV cutoff. The ratio is optimized for ideal retention time. |
| Elution Mode | Isocratic | Ensures simplicity, robustness, and run-to-run reproducibility for a QC environment.[8] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temperature | 30°C | Maintains stable retention times and improves peak shape by reducing mobile phase viscosity. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overload. |
| UV Detection | 230 nm | Wavelength selected to maximize the absorbance of the phenyl chromophore for high sensitivity.[7] |
| Run Time | ~10 minutes | Sufficient to allow for the elution of the main peak and any potential late-eluting impurities. |
Preparation of Solutions
-
Mobile Phase Preparation :
-
Measure 650 mL of HPLC-grade Acetonitrile.
-
Measure 350 mL of HPLC-grade Water.
-
Combine the two solvents in a suitable clean, glass reservoir.
-
Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.
-
-
Standard Stock Solution (1000 µg/mL) :
-
Accurately weigh approximately 25 mg of N-(3,5-dichlorophenyl)-2-phenylacetamide reference standard into a 25 mL volumetric flask.
-
Record the exact weight.
-
Add approximately 15 mL of diluent (Acetonitrile or Methanol) and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the diluent and mix thoroughly.
-
-
Working Standard Solutions (for Linearity Curve) :
-
Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the Standard Stock Solution with the mobile phase.
-
-
Sample Preparation :
-
Accurately weigh the sample material containing the analyte.
-
Dissolve and dilute the sample in a suitable solvent (e.g., Methanol or Acetonitrile) to achieve a theoretical final concentration within the validated linear range of the method (e.g., 25 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter to remove particulates before injection.[7]
-
System Suitability and Method Validation
To ensure the analytical system is performing correctly before any sample analysis, a system suitability test (SST) must be conducted.[10][11] This is followed by a one-time method validation to prove the method is fit for its purpose, in accordance with ICH Q2(R2) guidelines.[1][2]
System Suitability Testing (SST)
Before initiating any analytical run, inject the working standard solution (e.g., 25 µg/mL) five or six times consecutively. The results must meet the acceptance criteria outlined below.[12][13]
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (Tf) | T ≤ 2.0 | Ensures peak symmetry, which is critical for accurate integration.[12] |
| Theoretical Plates (N) | N > 2000 | Measures column efficiency and the sharpness of the peak.[11] |
| Precision (%RSD) | RSD for peak area ≤ 2.0% | Demonstrates the repeatability of the injector and the stability of the system.[13][14] |
// Workflow Edges {prep_std, prep_sample, prep_mobile} -> sst [label="Equilibrate System"]; sst -> inject_seq [label="If SST Passes"]; inject_seq -> acquire_data; acquire_data -> integrate; integrate -> calibrate; calibrate -> quantify; quantify -> report; } }
Method Validation Protocol
The analytical method must be validated to demonstrate its suitability for the intended purpose.[7] The validation should assess the parameters defined by the ICH Q2(R2) guideline.[1][2]
| Validation Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, or matrix components). | Peak for the analyte should be pure and free from co-eluting peaks. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) ≥ 0.999 |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity. | Typically 80% to 120% of the test concentration. |
| Accuracy | The closeness of the test results to the true value, expressed as percent recovery. | Recovery between 98.0% and 102.0%. |
| Precision (Repeatability & Intermediate) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | RSD ≤ 2.0% for assay.[14][15] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio (S/N) ≥ 10.[11][12] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio (S/N) ≈ 3. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2% change in mobile phase composition, ±5°C in column temp). | System suitability parameters must still be met. |
// Nodes purpose [label="Intended Purpose:\nQuantification of Analyte", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; validation [label="Method Validation\n(ICH Q2(R2))", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; specificity [label="Specificity"]; linearity [label="Linearity & Range"]; accuracy [label="Accuracy"]; precision [label="Precision"]; sensitivity [label="Sensitivity\n(LOD & LOQ)"]; robustness [label="Robustness"]; fit_for_purpose [label="Method is Fit for Purpose", shape=house, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges purpose -> validation; validation -> {specificity, linearity, accuracy, precision, sensitivity, robustness} [arrowhead=vee]; {specificity, linearity, accuracy, precision, sensitivity, robustness} -> fit_for_purpose; } }
Data Analysis and Calculations
-
Calibration Curve : Plot the peak area of the analyte versus the known concentration for each of the working standard solutions. Perform a linear regression analysis on the data points.
-
Quantification : Using the equation of the line from the linear regression (y = mx + c), calculate the concentration of N-(3,5-dichlorophenyl)-2-phenylacetamide in the prepared sample solutions.
Concentration = (Sample Peak Area - y-intercept) / slope
-
Final Assay : Account for the dilutions made during sample preparation to determine the final concentration or percentage purity of the analyte in the original, undiluted sample.
Conclusion
The RP-HPLC method described in this application note is demonstrated to be simple, rapid, and robust for the quantification of N-(3,5-dichlorophenyl)-2-phenylacetamide. The use of a standard C18 column with an isocratic mobile phase of acetonitrile and water allows for reliable and reproducible results, suitable for routine analysis in a quality control laboratory. The comprehensive validation protocol, grounded in ICH guidelines, ensures that the method is trustworthy and generates data of high scientific integrity. This method is fit for its intended purpose of providing accurate and precise quantitative analysis.
References
-
ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (n.d.). Lab Manager. Retrieved February 21, 2026, from [Link]
-
System Suitability Test in HPLC – Key Parameters Explained. (n.d.). assayprism.com. Retrieved February 21, 2026, from [Link]
-
System Suitability in HPLC Analysis. (n.d.). Pharmaguideline. Retrieved February 21, 2026, from [Link]
-
System suitability in HPLC Analysis. (2021, May 3). Pharmaceutical Updates. Retrieved February 21, 2026, from [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (n.d.). AMSbiopharma. Retrieved February 21, 2026, from [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). YouTube. Retrieved February 21, 2026, from [Link]
-
ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved February 21, 2026, from [Link]
-
System suitability Requirements for a USP HPLC Method - Tips & Suggestions. (n.d.). Chromatography Forum - Liquid and Gas Chromatography. Retrieved February 21, 2026, from [Link]
-
HPLC system suitability parameters | Tailing factor | Theoretical plates | resolution. (2024, June 2). YouTube. Retrieved February 21, 2026, from [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. (n.d.). IntuitionLabs. Retrieved February 21, 2026, from [Link]
-
HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. (n.d.). SIELC Technologies. Retrieved February 21, 2026, from [Link]
-
Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products. (2025, August 6). ResearchGate. Retrieved February 21, 2026, from [Link]
-
HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. (2025, November 18). YouTube. Retrieved February 21, 2026, from [Link]
-
N-(3,5-dichlorophenyl)-2-phenylacetamide. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]
Sources
- 1. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 2. database.ich.org [database.ich.org]
- 3. intuitionlabs.ai [intuitionlabs.ai]
- 4. PubChemLite - N-(3,5-dichlorophenyl)-2-phenylacetamide (C14H11Cl2NO) [pubchemlite.lcsb.uni.lu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 11. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 12. assayprism.com [assayprism.com]
- 13. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 14. youtube.com [youtube.com]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
"GC-MS analysis of N-(3,5-dichlorophenyl)-2-phenylacetamide and its metabolites"
An Application Note and Protocol for the Method Development of N-(3,5-dichlorophenyl)-2-phenylacetamide and its Metabolites using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
N-(3,5-dichlorophenyl)-2-phenylacetamide is a synthetic compound with a structure suggestive of potential applications in agrochemicals or as an intermediate in pharmaceutical synthesis. The analysis of such compounds and their metabolic fate is crucial for understanding their efficacy, toxicity, and environmental impact. Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for this purpose, offering unparalleled separation efficiency and definitive molecular identification.[1][2][3] Its high sensitivity and the availability of extensive spectral libraries make it the gold standard for identifying and quantifying trace-level organic compounds in complex matrices.
This document, authored from the perspective of a Senior Application Scientist, provides a comprehensive guide for developing a robust GC-MS method for the analysis of N-(3,5-dichlorophenyl)-2-phenylacetamide and its putative metabolites. Rather than presenting a rigid, pre-validated protocol, this note focuses on the strategic framework, experimental causality, and validation principles required to build a scientifically sound analytical method from the ground up. We will explore hypothetical metabolic pathways, detailed sample preparation strategies, the necessity of chemical derivatization, and a step-by-step guide to instrument setup and data analysis.
Section 1: Postulated Metabolic Pathways
Understanding the likely metabolic transformations of a xenobiotic compound is the first step in developing a targeted analytical method. For N-(3,5-dichlorophenyl)-2-phenylacetamide, metabolism is likely to proceed through two primary phases common to many drug and pesticide compounds.
-
Phase I Metabolism (Functionalization): The primary goal of Phase I reactions is to introduce or expose polar functional groups. The most probable reactions for this molecule are:
-
Aromatic Hydroxylation: Cytochrome P450 enzymes can add a hydroxyl (-OH) group to either the dichlorophenyl or the phenyl ring, increasing the molecule's polarity.
-
Amide Hydrolysis: The amide bond is a common target for amidase enzymes, which would cleave the molecule into 3,5-dichloroaniline and phenylacetic acid.
-
-
Phase II Metabolism (Conjugation): The newly introduced polar groups from Phase I can be further modified by conjugation with endogenous molecules (e.g., glucuronic acid, sulfate) to facilitate excretion. However, these highly polar conjugates are not amenable to GC-MS analysis and typically require hydrolysis back to the Phase I metabolite before analysis.
The following diagram illustrates these potential biotransformation pathways.
Caption: Postulated Phase I metabolic pathways for N-(3,5-dichlorophenyl)-2-phenylacetamide.
Section 2: Sample Preparation and Extraction
The goal of sample preparation is to isolate and concentrate the analytes of interest from the sample matrix (e.g., plasma, urine, soil, water) while removing interferences.[4] The choice of technique depends on the matrix and the physicochemical properties of the analytes.
Liquid-Liquid Extraction (LLE)
LLE is a classic technique that separates compounds based on their differential solubilities in two immiscible liquids (typically an aqueous sample and an organic solvent).[4]
-
Causality: The parent compound is relatively non-polar and will partition readily into organic solvents like dichloromethane or ethyl acetate. Its hydroxylated metabolites, while more polar, can still be extracted, especially after adjusting the pH of the aqueous phase to suppress their ionization.
-
Protocol Insight: An initial extraction with a moderately polar solvent like ethyl acetate can co-extract the parent compound and its Phase I metabolites.
Solid-Phase Extraction (SPE)
SPE is a more advanced technique that uses a solid sorbent packed in a cartridge to selectively adsorb analytes from a liquid sample.[4]
-
Causality: For complex matrices like plasma, SPE provides a much cleaner extract than LLE. A reverse-phase sorbent (e.g., C18) is ideal. The sample is loaded, interferences are washed away with a weak solvent, and the analytes are then eluted with a stronger organic solvent.
-
Protocol Insight: SPE allows for fine-tuned selectivity. The wash and elution solvent strengths can be optimized to separate the parent compound from its more polar metabolites if desired.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
Widely used in pesticide residue analysis, QuEChERS is excellent for complex solid matrices like food or soil.[5][6] It involves an initial extraction with a solvent (typically acetonitrile) followed by a "salting out" step to induce phase separation, and a final cleanup step using dispersive SPE (dSPE).
-
Causality: This method is highly effective at removing a wide range of matrix components, such as fats, pigments, and sugars, which could otherwise interfere with the GC-MS analysis.[6]
Section 3: Chemical Derivatization: A Critical Step
While the parent compound may be sufficiently volatile for GC-MS, its hydroxylated metabolites are not. These polar metabolites will exhibit poor peak shape and may not elute from the GC column at all. Derivatization is a chemical reaction used to convert these non-volatile compounds into more volatile derivatives.[7][8]
The most common and effective approach for metabolomics is a two-step process involving methoximation followed by silylation.[9][10]
-
Methoximation: This step targets carbonyl groups (aldehydes and ketones). While our primary expected metabolites are hydroxylated, this step is good practice in untargeted analysis to stabilize any potential ketone metabolites and prevent multiple derivative peaks from a single compound.[9]
-
Silylation: This is the critical step for our target metabolites. A silylating reagent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the active hydrogens on polar functional groups (hydroxyl, carboxyl, amine) with a non-polar trimethylsilyl (TMS) group.[10][11] This dramatically increases the volatility of the metabolite, making it amenable to GC analysis.
Section 4: Detailed Protocol for Method Development
This section provides a comprehensive, step-by-step workflow for the analysis.
Caption: Complete workflow from sample preparation to data analysis.
Sample Extraction Protocol (using SPE)
-
Condition: Pass 2 mL of methanol, followed by 2 mL of deionized water through a C18 SPE cartridge.
-
Load: Mix 1 mL of the biological sample (e.g., plasma) with 1 mL of water and load it onto the cartridge.
-
Wash: Pass 2 mL of 5% methanol in water through the cartridge to remove polar interferences.
-
Elute: Elute the parent compound and its metabolites with 2 mL of ethyl acetate.
-
Dry: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C.
Derivatization Protocol
-
Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried extract. Vortex and incubate at 60°C for 30 minutes.
-
Silylation: Add 100 µL of MSTFA to the vial. Vortex and incubate at 60°C for 45 minutes.[9]
-
Transfer: After cooling to room temperature, transfer the derivatized sample to a 1.5 mL glass autosampler vial for GC-MS analysis.[12]
GC-MS Instrumentation and Parameters
The following table provides recommended starting parameters for a standard GC-MS system. These should be optimized during method development.
| Parameter | Recommended Setting | Rationale |
| GC System | ||
| Injector Type | Split/Splitless | Splitless mode is used for trace analysis to ensure maximum transfer of analyte to the column.[12] |
| Injector Temp | 280°C | Ensures complete vaporization of derivatized analytes without thermal degradation. |
| Injection Volume | 1 µL | Standard volume to avoid column overloading. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert gas providing good chromatographic efficiency. |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., TG-5SilMS or equivalent) | A 5% phenyl-methylpolysiloxane column is a robust, general-purpose column for separating a wide range of compounds.[13] |
| Oven Program | Initial 80°C, hold 2 min; ramp 15°C/min to 300°C, hold 10 min | A temperature ramp allows for the separation of compounds with different boiling points. |
| MS System | ||
| Ion Source | Electron Ionization (EI) | EI is a robust, reproducible ionization technique that generates fragment-rich spectra ideal for library matching.[8] |
| Ionization Energy | 70 eV | Standard energy that produces consistent and comparable mass spectra. |
| Source Temp | 230°C | Optimized to prevent analyte condensation while minimizing degradation. |
| Transfer Line Temp | 290°C | Must be high enough to prevent condensation of analytes as they elute from the GC.[14] |
| Mass Range | m/z 50 - 650 | A wide scan range to capture the parent compound, its metabolites, and their characteristic fragments. |
| Acquisition Mode | Full Scan | Used during method development to identify all potential metabolites. Can be switched to Selected Ion Monitoring (SIM) for higher sensitivity quantification later. |
Section 5: Data Analysis and Metabolite Identification
-
Parent Compound Identification: First, inject a standard of N-(3,5-dichlorophenyl)-2-phenylacetamide to determine its retention time and mass spectrum. The mass spectrum will serve as a fingerprint for identification.
-
Metabolite Hunting: Analyze the derivatized sample extract. Look for peaks with mass spectra that are characteristic of the parent compound but with specific mass shifts.
-
Hydroxylated Metabolite: The TMS-derivatized hydroxylated metabolite will have a molecular ion that is 88 Da higher than the parent compound (due to the addition of an oxygen atom (+16 Da) and a TMS group (+72 Da) replacing a hydrogen atom).
-
Amide Hydrolysis Products: Look for the mass spectra corresponding to derivatized 3,5-dichloroaniline and derivatized phenylacetic acid.
-
-
Spectral Libraries: Compare the obtained mass spectra against commercial or in-house spectral libraries (e.g., NIST, Wiley) to confirm identifications.[15]
Table of Predicted Masses
| Compound | Chemical Formula | Monoisotopic Mass (Da) | Mass of TMS Derivative (Da) |
| N-(3,5-dichlorophenyl)-2-phenylacetamide | C₁₄H₁₁Cl₂NO | 279.02 | N/A (Assumed not derivatized) |
| Hydroxylated Metabolite | C₁₄H₁₁Cl₂NO₂ | 295.02 | 367.06 |
| 3,5-Dichloroaniline | C₆H₅Cl₂N | 160.98 | 233.02 |
| Phenylacetic Acid | C₈H₈O₂ | 152.05 | 224.09 |
(Note: Masses are calculated for the most abundant isotopes. TMS derivative mass assumes a single derivatization event.)
Conclusion
This application note provides a comprehensive and scientifically grounded framework for developing a GC-MS method to analyze N-(3,5-dichlorophenyl)-2-phenylacetamide and its metabolites. By understanding the principles of metabolism, selecting appropriate sample preparation techniques, and employing chemical derivatization, researchers can build a robust and reliable protocol. The key to success lies not in a fixed recipe, but in a systematic approach to method development and validation, ensuring data of the highest quality and integrity for research, regulatory, or drug development purposes.
References
-
SCION Instruments. (2025, April 29). Sample preparation GC-MS. Available at: [Link]
-
Tyan, Y.-C., et al. (n.d.). Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends. PMC. Available at: [Link]
-
Aimil Ltd. (2024, February 2). What is Gas Chromatography & Mass Spectrometry (GC-MS)? Aimil Corporate Blog. Available at: [Link]
-
University of Maryland. (n.d.). Sample Preparation Guidelines for GC-MS. Available at: [Link]
-
FSIS USDA. (2005, March 18). Confirmation of Pesticides by GC/MS/MS. Available at: [Link]
-
Smilde, A.K., et al. (2025, March 5). Automated Sequential Derivatization for Gas Chromatography-[Orbitrap] Mass Spectrometry-based Metabolite Profiling of Human Blood-based Samples. PMC. Available at: [Link]
-
Bibel, M. (2025, March 9). Derivatization of metabolites for GC-MS via methoximation+silylation. Available at: [Link]
-
Phenomenex. (2021, February 17). GC Derivatization Explained for Better Results. Available at: [Link]
-
Bibel, M. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. Available at: [Link]
-
Ecreee. (2026, February 10). Drug Test Gas Chromatography Mass Spectrometry Explained. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). N-(2-(3,5-dichlorophenyl)propan-2-yl)acetamide. PubChem. Available at: [Link]
-
Fiehn, O. (2005, January 15). Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. Journal of Experimental Botany, Oxford Academic. Available at: [Link]
-
Phenomenex. (2026, January 8). How Does GC-MS Work and Its Principle Explained. Available at: [Link]
-
SAR Publication. (2025, August 30). Gas Chromatography: Principles, Medicine and Pharmaceutical, Energy, Fuel Applications and Environmental Analysis. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). Gas Chromatography – Mass Spectrometry (GC−MS). Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Acetamide, N-(3,5-dichlorophenyl)-. PubChem. Available at: [Link]
-
Rankin, G.O., et al. (n.d.). Potential metabolism and cytotoxicity of N-(3,5-dichlorophenyl)succinimide and its hepatic metabolites in isolated rat renal cortical tubule cells. PubMed. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). N-(3,5-dichlorophenyl)-2-phenylacetamide. PubChemLite. Available at: [Link]
-
Fun, H.-K., et al. (2011, November 15). N-(3,5-Dichloro-phen-yl)-2-(naphthalen-1-yl)acetamide. PubMed. Available at: [Link]
-
Wang, Y., et al. (2020, April 12). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. MDPI. Available at: [Link]
-
ResearchGate. (2025, August 10). 2-Chloro-N-phenylacetamide. Available at: [Link]
-
Agilent. (2006, April 4). Screening for 926 Pesticides and Endocrine Disruptors by GC/MS with Deconvolution Reporting Software and a New Pesticide Library. Available at: [Link]
-
Fun, H.-K., et al. (n.d.). N-(3,5-Dichlorophenyl)-2-(naphthalen-1-yl)acetamide. PMC. Available at: [Link]
-
Aliabadi, A., et al. (2025, March 15). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences. Available at: [Link]
Sources
- 1. How Does GC-MS Work and Its Principle Explained | Phenomenex [phenomenex.com]
- 2. Gas Chromatography: Principles, Medicine and Pharmaceutical, Energy, Fuel Applications and Environmental Analysis | SAR Publication [sarpublication.com]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. Sample preparation GC-MS [scioninstruments.com]
- 5. Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JEOL USA blog | Pesticide Residue Analysis with GC-MS/MS [jeolusa.com]
- 7. Automated Sequential Derivatization for Gas Chromatography-[Orbitrap] Mass Spectrometry-based Metabolite Profiling of Human Blood-based Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 10. youtube.com [youtube.com]
- 11. GC Derivatization Explained for Better Results [phenomenex.com]
- 12. uoguelph.ca [uoguelph.ca]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. fsis.usda.gov [fsis.usda.gov]
- 15. agilent.com [agilent.com]
"cell viability assay protocol for N-(3,5-dichlorophenyl)-2-phenylacetamide"
Application Note: Optimization of Cell Viability Assays for Hydrophobic Small Molecules Case Study: N-(3,5-dichlorophenyl)-2-phenylacetamide (PubChem CID 710469)
Executive Summary & Compound Profile
Objective: To establish a robust, reproducible cell viability protocol for N-(3,5-dichlorophenyl)-2-phenylacetamide , a hydrophobic phenylacetamide derivative.
The Challenge: While phenylacetamide scaffolds are widely screened for anticancer and antimicrobial activity, the specific addition of a 3,5-dichlorophenyl moiety significantly increases the partition coefficient (LogP ~4.2). This hydrophobicity creates a high risk of "compound crash-out" (precipitation) when transferring from DMSO stocks to aqueous culture media. Standard direct-addition protocols often yield false negatives (due to bioavailability loss) or false positives (due to crystal-induced physical cytotoxicity).
The Solution: This guide details an optimized "Intermediate Dilution" protocol utilizing ATP-based luminescence detection. Unlike colorimetric assays (MTT/MTS), which can be affected by chemical interference from phenylacetamides, ATP assays provide a direct readout of metabolic health with higher sensitivity for hydrophobic compounds.
| Property | Value | Implication for Assay |
| Molecular Weight | 279.02 g/mol | Standard molar calculations apply. |
| Predicted LogP | ~4.2 (High) | Critical: Requires <0.5% DMSO final concentration; high risk of precipitation >50 µM. |
| Solubility | DMSO (High), Water (Low) | Stock must be prepared in 100% DMSO; never dilute directly into water. |
| Target Class | General Screening (Anticancer/Antimicrobial) | Assay must cover broad concentration range (100 µM – 1 nM). |
Pre-Assay Validation: The "No-Crash" Check
Scientific Integrity Note: Before exposing cells, you must validate that the compound remains soluble in the culture media at your highest test concentration.
Protocol: Turbidimetric Solubility Test
-
Prepare a 10 mM stock solution in 100% DMSO.
-
In a clear 96-well plate (no cells), pipette 198 µL of Culture Media (e.g., DMEM + 10% FBS).
-
Add 2 µL of 10 mM Stock (Final: 100 µM, 1% DMSO).
-
Incubate at 37°C for 1 hour.
-
Read Absorbance at 600 nm (OD600).
-
Pass Criteria: OD600 < 0.05 (above background).
-
Fail Criteria: Visible cloudiness or high OD600.
-
Action: If fail, reduce max concentration to 50 µM or 25 µM until soluble.
-
Detailed Experimental Protocol
Methodology: ATP-Based Luminescence Assay (e.g., CellTiter-Glo®) Rationale: Phenylacetamides can occasionally interfere with tetrazolium reduction (MTT). ATP quantification is stoichiometric to viable cell number and eliminates this artifact.
Phase A: Reagent Preparation
-
Compound Stock: Dissolve 2.79 mg of N-(3,5-dichlorophenyl)-2-phenylacetamide in 1 mL anhydrous DMSO to generate a 10 mM master stock. Aliquot and store at -20°C.
-
Assay Medium: Use phenol-red-free media if possible to maximize signal-to-noise ratio, though not strictly required for luminescence.
Phase B: Cell Seeding (Day 0)
-
Harvest cells (e.g., HeLa, MCF-7, or PC3) during the logarithmic growth phase.
-
Count cells using Trypan Blue exclusion (>95% viability required).
-
Dilute cells to 3,000 – 5,000 cells/well in 50 µL of media.
-
Note: Low density prevents contact inhibition from masking drug effects during the 72h incubation.
-
-
Seed into white-walled, clear-bottom 96-well plates.
-
Incubate overnight (16–24h) at 37°C, 5% CO₂ to allow attachment.
Phase C: Compound Treatment (Day 1) – The Intermediate Dilution Step
Critical Step: Do not add 100% DMSO stock directly to the cell plate. This causes local high-concentration "hotspots" that kill cells instantly or precipitate the compound.
-
Preparation Plate (V-Bottom):
-
Perform a 1:3 serial dilution of the compound in 100% DMSO .
-
Range: 10 mM down to ~3 µM (8 points).
-
-
Intermediate Plate (Deep Well or Standard):
-
Transfer 5 µL from the Preparation Plate into 995 µL of warmed Culture Media .
-
Mix vigorously. This creates a 200x dilution (Max conc: 50 µM, DMSO: 0.5%).
-
Why? This pre-equilibrates the hydrophobic compound with serum proteins (albumin), stabilizing it before it touches the cells.
-
-
Dosing:
-
Remove 50 µL of old media from the Cell Plate (optional, or add 50 µL of 2x conc).
-
Add 50 µL from the Intermediate Plate to the Cell Plate.
-
Final Conditions: Max Conc 25-50 µM, Final DMSO 0.25%.
-
Phase D: Readout (Day 4)
-
Equilibrate the plate and ATP reagent to room temperature (22°C) for 30 minutes.
-
Add 100 µL of ATP Reagent to each well (1:1 ratio with media).
-
Orbitally shake for 2 minutes (to lyse cells).
-
Incubate for 10 minutes (to stabilize signal).
-
Measure Luminescence (Integration time: 0.5 – 1.0 sec).
Workflow Visualization
Figure 1: The "No-Crash" Dilution Workflow
This diagram illustrates the critical intermediate step required to maintain the solubility of the dichlorophenyl derivative.
Caption: Figure 1: Optimized dilution workflow preventing compound precipitation by utilizing an intermediate media-equilibration step.
Data Analysis & Quality Control
1. Normalization:
2. Curve Fitting: Plot Log[Concentration] vs. % Viability using a 4-parameter logistic (4PL) regression .
-
Note: If the curve plateaus at 50-60% viability rather than 0%, the compound may be cytostatic rather than cytotoxic.
3. Acceptance Criteria (Z-Factor):
Calculate Z' using the Positive Control (e.g., 10 µM Staurosporine) and Vehicle Control (DMSO).
-
Z' > 0.5 is required for a valid assay run.
Troubleshooting & Optimization
Figure 2: Assay Decision Matrix
Caption: Figure 2: Logic flow for troubleshooting solubility and sensitivity issues before final data collection.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 710469, N-(3,5-dichlorophenyl)-2-phenylacetamide. Retrieved from [Link]
-
Riss, T. L., et al. (2016). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
Application Note: Experimental Evaluation of N-(3,5-dichlorophenyl)-2-phenylacetamide in Prostate Cancer Models
Executive Summary & Rationale
N-(3,5-dichlorophenyl)-2-phenylacetamide (referred to herein as 3,5-DCPPA ) belongs to a class of phenylacetamide derivatives exhibiting significant antiproliferative activity against solid tumors. Structural Activity Relationship (SAR) studies suggest that the 3,5-dichloro substitution pattern on the N-phenyl ring enhances lipophilicity and binding affinity to hydrophobic pockets of target proteins (e.g., TRPM4 channels or anti-apoptotic Bcl-2 family members).
This guide provides a rigorous, self-validating experimental framework to evaluate 3,5-DCPPA against prostate cancer (PCa) cell lines. It distinguishes between androgen-dependent (LNCaP) and androgen-independent (PC-3) mechanisms, ensuring a comprehensive therapeutic profile.
Experimental Design Strategy
Cell Line Selection
To validate clinical translatability, the compound must be tested against phenotypes representing different stages of prostate cancer progression.
| Cell Line | Phenotype | Culture Medium | Rationale |
| LNCaP | Androgen-Dependent, AR+, p53+ | RPMI-1640 + 10% FBS | Mimics early-stage, hormone-sensitive disease. |
| PC-3 | Androgen-Independent, AR-, p53 null | F-12K or RPMI + 10% FBS | Mimics late-stage, metastatic castration-resistant prostate cancer (mCRPC). |
| RWPE-1 | Non-tumorigenic Epithelial | K-SFM (Keratinocyte Serum-Free) | Critical Control: Assesses therapeutic index (toxicity to normal vs. cancer cells). |
Compound Preparation & Storage
-
Solvent: Dimethyl sulfoxide (DMSO).
-
Stock Concentration: 10 mM or 20 mM (to ensure <0.5% final DMSO v/v).
-
Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles >3 times.
-
Check: Verify solubility by visual inspection; 3,5-DCPPA is lipophilic and may precipitate in aqueous media if mixed too rapidly.
Detailed Protocols
Phase I: Cytotoxicity Screening (MTT/MTS Assay)
Objective: Determine the half-maximal inhibitory concentration (IC50) at 24h, 48h, and 72h.
Workflow:
-
Seeding: Plate cells in 96-well plates.
-
LNCaP: 1.0 x 10^4 cells/well (slower growth).
-
PC-3: 5.0 x 10^3 cells/well.
-
-
Incubation: Allow attachment for 24h at 37°C, 5% CO2.
-
Treatment:
-
Prepare serial dilutions of 3,5-DCPPA in culture medium.
-
Range: 0.1 µM to 100 µM (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM).
-
Vehicle Control: Media + DMSO (matched to highest concentration, e.g., 0.5%).
-
Positive Control: Doxorubicin (1 µM) or Enzalutamide (10 µM).
-
-
Readout: Add MTT reagent (0.5 mg/mL), incubate 3-4h. Dissolve formazan crystals in DMSO. Read Absorbance at 570 nm.[1]
Phase II: Mechanism of Action (Apoptosis & Cell Cycle)
Rationale: Phenylacetamides often induce apoptosis via the intrinsic mitochondrial pathway or arrest the cell cycle at G2/M.
A. Annexin V/PI Staining (Flow Cytometry)
-
Purpose: Distinguish between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
-
Protocol:
-
Treat cells with IC50 concentration of 3,5-DCPPA for 24h.
-
Harvest cells (trypsinize gently to preserve membrane integrity).
-
Wash with cold PBS and resuspend in 1X Binding Buffer.
-
Stain with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze via Flow Cytometer (e.g., BD FACSCalibur).
-
B. Western Blotting (Target Validation)
-
Key Markers to Probe:
-
Pro-apoptotic: Bax, Cleaved Caspase-3, Cleaved PARP.
-
Anti-apoptotic: Bcl-2, Bcl-xL.
-
Signaling: p-Akt (Ser473), Androgen Receptor (AR) (in LNCaP).
-
-
Causality Check: If 3,5-DCPPA acts via the intrinsic pathway, expect an increase in the Bax/Bcl-2 ratio.
Visualization of Experimental Workflows
Experimental Logic Flow
This diagram illustrates the decision matrix for moving from screening to mechanistic validation.
Caption: Decision-tree workflow for validating 3,5-DCPPA potency and mechanism.
Hypothesized Signaling Pathway
Based on structural analogs (phenylacetamides), the compound likely disrupts mitochondrial stability.
Caption: Putative intrinsic apoptotic pathway activated by phenylacetamide derivatives.[2]
Data Analysis & Statistical Validation
Quantitative Data Summary Template
Use the following table structure to report your findings.
| Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) | Selectivity Index (SI)* |
| PC-3 | [Data] | [Data] | [Data] | IC50(RWPE-1) / IC50(PC-3) |
| LNCaP | [Data] | [Data] | [Data] | IC50(RWPE-1) / IC50(LNCaP) |
| RWPE-1 | [Data] | [Data] | [Data] | N/A |
-
Note: An SI > 2.0 indicates potential therapeutic selectivity.
Statistical Methods
-
Replicates: All biological assays must be performed in triplicate (
). -
Significance Test: One-way ANOVA followed by Tukey’s post-hoc test for multiple comparisons.
-
Software: GraphPad Prism or SigmaPlot.
-
Error Bars: Represent Mean ± Standard Error of Mean (SEM).
References
-
Aliabadi, A., et al. (2013). "2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation."[3] Iranian Journal of Pharmaceutical Research. Available at: [Link]
-
Tavallaei, et al. (2025). "Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells."[4][5] Pharmaceutical Sciences.[4][6][7][8] Available at: [Link]
-
PubChem. "N-(3,5-dichlorophenyl)-2-phenylacetamide (Compound Summary)." National Library of Medicine. Available at: [Link]
-
Singhal, S. S., et al. (2012). "1,3-Bis(3,5-dichlorophenyl) urea compound 'COH-SR4' inhibits proliferation and activates apoptosis in melanoma." Biochemical Pharmacology. (Analogous mechanism reference). Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. N-(2-(3,5-dichlorophenyl)propan-2-yl)acetamide | C11H13Cl2NO | CID 15352626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells [ps.tbzmed.ac.ir]
- 6. semanticscholar.org [semanticscholar.org]
- 7. brieflands.com [brieflands.com]
- 8. brieflands.com [brieflands.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(3,5-dichlorophenyl)-2-phenylacetamide
Welcome to the technical support guide for the synthesis of N-(3,5-dichlorophenyl)-2-phenylacetamide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols. Our goal is to help you navigate the common challenges associated with this synthesis and systematically improve your product yield and purity.
General Synthetic Pathways
The formation of the amide bond in N-(3,5-dichlorophenyl)-2-phenylacetamide is typically achieved by coupling 3,5-dichloroaniline with a phenylacetic acid derivative. The primary challenge lies in the reduced nucleophilicity of 3,5-dichloroaniline due to the two electron-withdrawing chlorine atoms. This necessitates either the activation of the carboxylic acid or the use of catalysts to drive the reaction to completion. The two most common strategies are outlined below.
"strategies to enhance the bioavailability of poorly soluble phenylacetamides"
Status: Online | Tier: 3 (Advanced Formulation Support) Agent: Senior Application Scientist (Ph.D., Pharmaceutics)
Welcome to the Phenylacetamide Solubilization Hub.
You are likely here because your lead phenylacetamide candidate (a structural cousin to acetanilides or complex amide-based analgesics) is failing in preclinical exposure.
The Core Problem: Phenylacetamides present a "double-edged" physicochemical challenge.
-
High Lattice Energy: The amide moiety (
) acts as both a hydrogen bond donor and acceptor, creating strong intermolecular networks that resist dissolution (High ). -
Lipophilicity: The phenyl ring increases
, limiting solvation in aqueous media.
Below are the troubleshooting guides (Tickets) designed to bypass these thermodynamic barriers.
Ticket #001: Formulation Strategy Selector (The Wizard)
User Query: "I have three phenylacetamide analogs. One melts at 210°C, the other is an oil, and the third is a waxy solid. Which technology do I choose?"
Technical Response:
Do not guess. Use the Melting Point (
Decision Logic Diagram
The following flow chart outlines the selection process based on your compound's thermal and lipophilic properties.
Caption: Decision matrix for phenylacetamide formulation based on thermodynamic properties.
Ticket #002: Troubleshooting Solid Dispersions (HME)
User Query: "My Hot Melt Extrusion (HME) extrudates are recrystallizing within 1 week. I'm using PVP K30."
Root Cause Analysis:
Phenylacetamides are notorious for "Amide-Driven Recrystallization." The amide group is a strong recrystallization driver. PVP K30 is hygroscopic; absorbed moisture acts as a plasticizer, lowering the glass transition temperature (
Corrective Protocol:
-
Switch Polymer: Move to HPMCAS (Hypromellose Acetate Succinate) . It is less hygroscopic and provides specific hydrogen bonding interactions (via succinate groups) to stabilize the phenylacetamide amine.
-
Drug Load Optimization: Reduce drug load from 30% to 15-20% to stay below the miscibility limit.
HME Optimization Workflow
| Parameter | Recommended Setting | Scientific Rationale |
| Polymer | HPMCAS-L or Copovidone (VA64) | HPMCAS provides pH-dependent release; VA64 offers better miscibility for amides than pure PVP. |
| Screw Speed | 200 - 400 RPM | High shear is needed to disrupt the stable amide crystal lattice. |
| Cooling | Chill Roll (< 25°C) | Rapid quenching freezes the amorphous state before nucleation can occur. |
| Plasticizer | Triethyl Citrate (5-10%) | Only if |
Ticket #003: Lipid-Based Systems (SEDDS) Failure
User Query: "My formulation is clear in the vial, but precipitates immediately when diluted in simulated gastric fluid (SGF)."
Root Cause Analysis: You are experiencing "Type II Lipid Formulation Failure." Your phenylacetamide is soluble in the neat surfactant/oil mix, but upon dispersion, the solvent capacity drops. The drug is hydrophobic (phenyl ring) but polar (amide), making it prone to crashing out at the oil-water interface.
The "Spring and Parachute" Fix: You have the "Spring" (supersaturation upon dilution) but lack the "Parachute" (precipitation inhibitor).
Protocol: Add a Precipitation Inhibitor (PI)
-
Base Formulation: Caprylocaproyl polyoxyl-8 glycerides (Labrasol) + Medium Chain Triglycerides.
-
The Fix: Add 5% HPMC E5 or PVP VA64 suspended in the lipid fill or included in the capsule shell.
-
Mechanism: The polymer adsorbs to the surface of nucleating crystals, sterically hindering growth (Ostwald Ripening inhibition).
Ticket #004: Cyclodextrin Complexation
User Query: "I tried Beta-Cyclodextrin (
Technical Insight:
The phenyl group fits well in
Recommended Strategy: The "Derivative Swap"
Switch to Sulfobutylether-
-
Why? The sulfobutyl chains extend the cavity depth and provide anionic charges that can interact with the amide dipole, potentially stabilizing the inclusion complex better than native CD.
-
Method: Lyophilization (Freeze Drying). Kneading is often insufficient for high-lattice-energy amides.
Complexation Equilibrium Diagram
Caption: Dynamic equilibrium of host-guest interaction. Goal: Maximize
References
-
WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. Retrieved from
-
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from
-
National Institutes of Health (NIH). (2019). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Retrieved from
-
Asian Journal of Pharmaceutical Technology. (2023). Novel Approaches to Enhance Oral Bioavailability of Poorly Soluble Drugs. Retrieved from
-
Pharma Excipients. (2023). Cyclodextrins and derivatives in drug delivery: New developments. Retrieved from
Technical Support Center: Navigating Cytotoxicity Assays with Hydrophobic Compounds
A Senior Application Scientist's Guide to Troubleshooting and Best Practices
Welcome to the technical support center. As researchers and drug development professionals, we frequently encounter the challenge of accurately assessing the cytotoxicity of hydrophobic compounds. These molecules, while often promising as therapeutic agents, present a unique set of obstacles in the aqueous environment of cell culture. Their tendency to precipitate, aggregate, and interact non-specifically with assay components can lead to misleading and unreliable data.
This guide is designed to move beyond simple protocols and provide you with the causal explanations and field-proven insights needed to overcome these challenges. We will dissect the common pitfalls, from initial compound solubilization to final data interpretation, ensuring your experimental design is robust and your results are trustworthy.
Frequently Asked Questions (FAQs)
This section addresses the most common issues researchers face when working with hydrophobic compounds in cytotoxicity assays.
Category 1: Compound Solubility & Delivery
Q: My compound precipitated immediately when I added its DMSO stock to the cell culture medium. What is "solvent shock" and how can I prevent it?
A: This is a classic case of "solvent shock." Your compound is soluble in a high concentration of an organic solvent like DMSO, but when this stock is rapidly diluted into the aqueous culture medium, the solvent polarity changes drastically.[1] This sudden shift causes the hydrophobic compound to crash out of solution, forming a visible precipitate. This not only makes it impossible to know the true concentration exposed to your cells but the precipitate itself can cause physical stress or be phagocytosed, leading to artifacts.
Troubleshooting Steps:
-
Pre-warm the Medium: Always add your compound to a medium that is pre-warmed to 37°C.[1][2]
-
Slow and Steady Addition: Add the stock solution drop-wise into the medium while gently vortexing or swirling. This gradual introduction helps to avoid localized high concentrations of the compound and solvent.[1]
-
Reduce Stock Concentration: Prepare a less concentrated stock solution in your organic solvent. This means you will add a larger volume to your medium, which can facilitate better mixing and dispersion, but be mindful of the final solvent concentration.[2][3]
-
Intermediate Dilution: Perform a serial dilution of your stock in the culture medium itself. This gradual reduction in solvent concentration can prevent the abrupt polarity change that causes precipitation.[2]
dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} end Caption: Troubleshooting workflow for compound precipitation (solvent shock).
Q: I've managed to dissolve my compound, but I'm worried about its stability and bioavailability in the assay. What are the unseen pitfalls?
A: Even without visible precipitation, hydrophobic compounds can form aggregates or micelles in aqueous solutions.[4][5] Furthermore, they have a high affinity for hydrophobic surfaces, leading to two major problems:
-
Non-Specific Binding: The compound can adsorb to the plastic surfaces of pipette tips, tubes, and the microplate wells themselves.[6][7] This significantly reduces the actual concentration of the compound available to the cells, leading to an underestimation of its potency (an artificially high IC50).
-
Serum Protein Binding: If you are using a serum-containing medium, your compound will likely bind to proteins like human serum albumin (HSA) or bovine serum albumin (BSA).[8][9] This binding is often extensive for hydrophobic molecules. The protein-bound fraction of the drug is generally considered inactive, again reducing the free concentration available to interact with the cells.[10]
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} end Caption: Factors reducing the bioavailable concentration of a hydrophobic compound.
Q: What is the maximum concentration of an organic solvent like DMSO that I can use without causing cytotoxicity?
A: This is a critical control for any experiment. While DMSO is a widely used solvent, it is not inert and can induce cytotoxic effects at higher concentrations.[11] As a general rule, the final concentration of DMSO in your cell culture medium should be kept below 0.5% (v/v).[12][13] However, the sensitivity can vary significantly between cell lines.[14] Some sensitive cell lines may show stress or differentiation at concentrations as low as 0.1%.[11][15]
Best Practice: Always run a solvent toxicity control. This involves treating your cells with the highest concentration of the solvent used in your experiment (e.g., 0.5% DMSO in medium) without the compound. The viability of these cells should not be significantly different from your untreated control cells.[16]
| Solvent | Recommended Max. Concentration (v/v) | Notes |
| DMSO | ≤ 0.5% | Most common, but can affect cell differentiation.[11][12] |
| Ethanol | ≤ 0.5% | Can be cytotoxic; some studies suggest it's less toxic than DMSO for certain lines.[12][14] |
| Methanol | ≤ 0.5% | Generally more toxic than ethanol or DMSO.[14] |
| Acetone | ≤ 0.5% | Can exhibit the least cytotoxicity among common solvents in some cell lines.[15] |
| DMF | ≤ 0.1% | Dimethylformamide often displays greater toxicity than other solvents.[12] |
Category 2: Assay Interference & Artifacts
Q: My compound appears to increase the signal in my MTT assay. Is it promoting cell growth?
A: This is highly unlikely and is a well-known artifact. Tetrazolium-based assays (like MTT, XTT, MTS) rely on cellular reductases to convert a soluble dye into an insoluble, colored formazan product. However, some compounds, particularly those with certain chemical motifs (e.g., phenols, quinones), can directly reduce the tetrazolium dye in a cell-free environment.[17] This chemical reduction leads to a color change that is independent of cell viability, resulting in a false-positive signal that can mask true cytotoxicity.[17]
How to Verify: Run a cell-free control. Add your compound to the culture medium in a well without cells. Then, add the MTT (or other tetrazolium) reagent and incubate as you would for your cellular assay. If you see a color change, your compound is directly interfering with the assay chemistry.
Q: My results are highly variable between replicate wells or experiments. Could my hydrophobic compound be the cause?
A: Absolutely. High variability is a hallmark of issues with hydrophobic compounds. The primary causes are inconsistent precipitation and non-specific binding. If the compound precipitates unevenly across the plate, some wells will receive a higher effective dose than others.[1] Similarly, if the compound adsorbs to plastic, minor differences in pipetting technique (e.g., mixing vigor, time in tip) can alter the amount of compound lost to the surface, changing the final concentration delivered to the cells.[7]
Category 3: Data Interpretation
Q: The IC50 value of my compound is much higher in serum-containing media compared to serum-free media. Why?
A: This is a strong indication of serum protein binding.[10] As mentioned earlier, hydrophobic compounds readily bind to albumin and other proteins in fetal bovine serum (FBS).[8][9] This binding sequesters the compound, making it unavailable to enter the cells and exert its cytotoxic effect. The result is a rightward shift in the dose-response curve and a significantly higher apparent IC50. While this can be frustrating, it provides valuable, albeit qualitative, information about the compound's potential pharmacokinetic properties in vivo.
In-Depth Troubleshooting Guides & Protocols
Protocol 1: A Systematic Approach to Solubilizing a Novel Hydrophobic Compound
-
Initial Solvent Screening: Start by attempting to dissolve your compound in a small panel of solvents (e.g., DMSO, Ethanol, Acetone) to create a high-concentration stock (e.g., 10-50 mM).
-
Determine Maximum Aqueous Solubility:
-
Prepare a 1:100 dilution of your DMSO stock into pre-warmed (37°C) cell culture medium (e.g., 10 µL of 10 mM stock into 990 µL of medium for a final concentration of 100 µM and 1% DMSO).
-
Visually inspect for immediate precipitation.
-
If clear, incubate at 37°C for 1-2 hours and inspect again for time-dependent precipitation or film formation.
-
If precipitation occurs, repeat with a lower concentration until you identify the maximum concentration that remains soluble. This is your working upper limit for the assay.
-
-
Optimize Dosing Procedure:
-
Always use pre-warmed medium.
-
Add the stock solution to the medium, not the other way around.
-
Add the stock slowly while vortexing the medium to ensure rapid and uniform dispersion.
-
Prepare all dilutions for your dose-response curve in this manner, ensuring the final solvent concentration is identical across all wells.[16]
-
Protocol 2: Using Surfactants to Mitigate Aggregation
For extremely hydrophobic compounds that aggregate even at low concentrations, non-ionic surfactants can be used to form micelles that keep the compound in solution.[3] However, surfactants themselves can be cytotoxic.[18][19]
-
Select a Surfactant: Tween® 20, Tween® 80, and Pluronic® F-127 are commonly used.[3][5]
-
Determine Surfactant Cytotoxicity: Before testing your compound, you must determine the non-toxic concentration range of the surfactant on your specific cell line. Run a dose-response curve of the surfactant alone (e.g., from 0.001% to 0.1%).
-
Formulation: Prepare your compound stock in a solution containing the highest non-toxic concentration of the surfactant. It is often beneficial to dissolve the compound in a small amount of organic solvent first, then add the surfactant solution.
-
Assay Controls: Your experiment must now include two additional controls:
-
Vehicle Control: Cells treated with the solvent + surfactant mixture.
-
Surfactant-Only Control: Cells treated with the surfactant in medium.
-
| Surfactant | Type | Typical Starting Conc. (v/v) | Critical Micelle Conc. (CMC) | Notes |
| Tween® 20 | Non-ionic | 0.01% | ~0.006% | Can be cytotoxic at higher concentrations.[18] |
| Tween® 80 | Non-ionic | 0.01% | ~0.0013% | Often used in drug formulations.[3][18] |
| Pluronic® F-127 | Non-ionic | 0.02% | ~0.7% | Generally well-tolerated by many cell lines.[5] |
Note: CMC values are approximate and can vary with temperature and media composition.[4][20]
Protocol 3: Evaluating Compound Interference with Tetrazolium Dyes (Cell-Free)
This protocol is essential to rule out false positives in MTT or similar assays.
-
Plate Setup: In a 96-well plate, add cell culture medium to wells. Do NOT add any cells.
-
Compound Addition: Add your compound to the wells at the same concentrations you are using in your cellular assay. Include a "medium-only" control.
-
Reagent Addition: Add the MTT reagent to all wells according to the manufacturer's protocol.
-
Incubation: Incubate the plate for the same duration as your cellular assay (e.g., 1-4 hours) at 37°C.
-
Solubilization & Readout: Add the solubilization buffer (e.g., DMSO or acidified isopropanol), mix, and read the absorbance at the appropriate wavelength.
-
Analysis: If the absorbance in the wells containing your compound is significantly higher than the medium-only control, your compound is directly reducing the dye. This indicates that a tetrazolium-based assay is not suitable for your compound, and you should consider an alternative viability assay (e.g., CellTiter-Glo®, which measures ATP, or a dye exclusion assay like Trypan Blue).
dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} end Caption: Workflow to test for direct compound interference with MTT reagent.
References
-
Henriksen, T., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. PMC. [Link]
-
Török, B., et al. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology. [Link]
-
Monteiro, P., et al. (2012). Particle-induced artifacts in the MTT and LDH viability assays. PMC. [Link]
-
Jamalzadeh, L., et al. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna Journal of Medical Biochemistry. [Link]
-
Jamalzadeh, L., et al. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. SID. [Link]
-
Koç, G., et al. (2022). Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines. Journal of Pharmaceutical Sciences. [Link]
-
Kiss, L., et al. (2012). Evaluation of cytotoxicity of surfactants used in self-micro emulsifying drug delivery systems and their effects on paracellular transport in Caco-2 cell monolayer. PubMed. [Link]
-
Reddit User Discussion. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! Reddit. [Link]
-
Wikipedia. Critical micelle concentration. Wikipedia. [Link]
-
Darnell, G., et al. (2022). The Relationship between Hydrophobicity and Drug-Protein Binding in Human Serum Albumin: A Quartz Crystal Microbalance Study. MDPI. [Link]
-
Faggi, E., et al. (2022). Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All?. MDPI. [Link]
-
ResearchGate Discussion. (2016). How to prevent aggregation of proteins during the expression and purification?. ResearchGate. [Link]
-
Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]
-
MDPI Reviewer Comments. (2022). The Relationship between Hydrophobicity and Drug-Protein Binding in Human Serum Albumin: A Quartz Crystal Microbalance Study. MDPI. [Link]
-
Copeland, R. A. (2004). A simple method for predicting serum protein binding of compounds from IC(50) shift analysis for in vitro assays. PubMed. [Link]
-
Darnell, G., et al. (2019). The Binding of Drug Molecules to Serum Albumin: The Effect of Drug Hydrophobicity on Binding Strength and Protein Desolvation. ACS Publications. [Link]
-
ResearchGate Discussion. (2018). How can I reduce nonspecific binding in an assay with a hydrophobic ligand?. ResearchGate. [Link]
-
Nakashima, K., et al. (2017). Binding Properties of Hydrophobic Molecules to Human Serum Albumin Studied by Fluorescence Titration. ResearchGate. [Link]
-
ResearchGate Table. (n.d.). Critical Micelle Concentrations (CMC) of the surfactants used. ResearchGate. [Link]
-
ResearchGate Discussion. (2017). How to prevent fatty acid precipitation/micelle formation in cell culture media?. ResearchGate. [Link]
-
ResearchGate Discussion. (2015). How can I dissolve hydrophobic compounds in DMEM media?. ResearchGate. [Link]
-
Escher, B. I., et al. (2020). Cytotoxicity Burst? Differentiating Specific from Nonspecific Effects in Tox21 in Vitro Reporter Gene Assays. PMC. [Link]
-
ResearchGate Article. (2025). Determining the cytotoxicity of catanionic surfactant mixtures on HeLa cells. ResearchGate. [Link]
-
KRÜSS Scientific. (n.d.). Critical micelle concentration (CMC) and surfactant concentration. KRÜSS Scientific. [Link]
-
Efremova, L. V., et al. (2022). Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems. MDPI. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A simple method for predicting serum protein binding of compounds from IC(50) shift analysis for in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 15. sid.ir [sid.ir]
- 16. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of cytotoxicity of surfactants used in self-micro emulsifying drug delivery systems and their effects on paracellular transport in Caco-2 cell monolayer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
"validating the anticancer activity of N-(3,5-dichlorophenyl)-2-phenylacetamide in xenograft models"
Executive Summary
Compound: N-(3,5-dichlorophenyl)-2-phenylacetamide (referred to herein as NDPA ). Class: Synthetic Phenylacetamide Derivative.[1][2] Primary Application: Preclinical anticancer lead validation.[3] Target Mechanism: Putative disruption of protein-protein interactions (PPIs) in the Bcl-2 family (specifically MCL-1/Bcl-xL) or Wnt pathway modulation, leading to intrinsic apoptosis.
This guide outlines the rigorous validation of NDPA in murine xenograft models. Unlike established chemotherapeutics, NDPA is a lipophilic lead compound requiring specific formulation strategies to ensure bioavailability. This document compares NDPA against standard-of-care (SOC) alternatives (Paclitaxel) and mechanistic probes (S63845) to establish its therapeutic index.
Part 1: Mechanistic Grounding & Rationale
To validate NDPA effectively, one must understand its likely mode of action. Phenylacetamide scaffolds are privileged structures in medicinal chemistry, often acting as "hydrophobic groove binders."
The Target Landscape
Research into 3,5-disubstituted phenylacetamides suggests two primary mechanisms:
-
MCL-1/Bcl-2 Inhibition: The dichlorophenyl moiety mimics the BH3 domain of pro-apoptotic proteins, binding to the hydrophobic groove of anti-apoptotic proteins like MCL-1, thereby releasing BAK/BAX to trigger mitochondrial outer membrane permeabilization (MOMP).
-
Wnt Pathway Modulation: Structural analogs have been identified as Porcupine inhibitors or Dishevelled (Dvl) PDZ domain binders, suppressing downstream
-catenin signaling.
Mechanistic Diagram (Graphviz)
The following diagram illustrates the putative apoptotic induction pathway of NDPA compared to the Taxane class (Paclitaxel).
Caption: Putative Mechanism of Action: NDPA targets the Bcl-2 family (MCL-1) to restore apoptosis, distinct from Paclitaxel’s mitotic arrest mechanism.
Part 2: Comparative Analysis & Alternatives
When publishing xenograft data, NDPA must be benchmarked against established agents.
Comparison Table: NDPA vs. Alternatives
| Feature | NDPA (Test Compound) | Paclitaxel (Positive Control) | S63845 (Mechanistic Control) |
| Class | Phenylacetamide | Taxane (Diterpenoid) | BH3 Mimetic (MCL-1 specific) |
| Primary Target | Putative MCL-1/Bcl-2 or Wnt | Microtubule Stabilization | MCL-1 (High Affinity) |
| Solubility | Low (Lipophilic) | Low (Requires Cremophor/Ethanol) | Low (Requires PEG/Acid) |
| Dosing Route | IP or Oral (Gavage) | IV or IP | IV |
| Typical Dose | 10–50 mg/kg | 10–20 mg/kg | 12.5–25 mg/kg |
| Toxicity Profile | Unknown (Monitor Weight Loss) | Neutropenia, Neuropathy | Cardiac/Hematological |
| Validation Goal | Demonstrate TGI > 50% | Validate Model Sensitivity | Validate Target Dependence |
Editorial Insight: Do not use Paclitaxel if your model is resistant to taxanes (e.g., certain MDR+ lines). In such cases, Cisplatin or Doxorubicin are better alternatives.
Part 3: Experimental Protocols
Formulation Strategy (Critical Step)
NDPA is highly lipophilic (cLogP ~4.2). Standard aqueous saline will result in precipitation and erratic data.
-
Recommended Vehicle: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.
-
Preparation: Dissolve NDPA in DMSO first. Add PEG300 and vortex. Add Tween-80. Slowly add warm saline while vortexing. Sonicate if necessary.
Xenograft Workflow Diagram
Caption: In vivo workflow: From cell expansion to randomization and endpoint analysis.
Detailed Protocol: Efficacy Study
Objective: Determine Tumor Growth Inhibition (TGI) of NDPA.
-
Cell Line Selection:
-
A549 (Lung): High expression of MCL-1; historically sensitive to phenylacetamide analogs [1].
-
MCF-7 (Breast): Useful for validating apoptosis induction (caspase-3 deficient, so look for Caspase-7 or PARP cleavage).
-
-
Inoculation:
-
Resuspend
cells in 100 µL of 1:1 PBS/Matrigel matrix. -
Inject subcutaneously into the right flank of 6-week-old BALB/c nude mice (immunocompromised).
-
-
Randomization:
-
Wait until mean tumor volume (MTV) reaches 100–150 mm³ (approx. 10–14 days).
-
Randomize mice into groups (n=8) to ensure equal starting MTV across groups.
-
-
Dosing Regimen:
-
Group 1 (Vehicle): 10% DMSO/PEG300/Tween80, IP, q.d. (daily).
-
Group 2 (NDPA Low): 10 mg/kg, IP, q.d.
-
Group 3 (NDPA High): 25 mg/kg, IP, q.d.
-
Group 4 (Paclitaxel): 15 mg/kg, IV, q3d (every 3 days).
-
-
Data Collection:
-
Measure tumor dimensions (Length
Width) using digital calipers every 3 days. -
Calculate Volume:
. -
Weigh mice daily. Stop rule: If body weight loss >20%, euthanize immediately.
-
Part 4: Data Reporting & Interpretation
Quantitative Metrics
To objectively compare NDPA, calculate the Tumor Growth Inhibition (TGI) percentage at the end of the study (e.g., Day 21).
- : Mean volume of Treated group.
- : Mean volume of Control group.
Success Criteria:
-
Active: TGI > 50% (statistically significant, p < 0.05).
-
Stable Disease: TGI > 80%.[4]
-
Regression: Tumor volume decreases below baseline (
).
Biomarker Validation (Post-Harvest)
Mere tumor shrinkage is insufficient for high-impact publication. You must prove the mechanism.
-
IHC Staining: Stained tumor sections for Ki-67 (proliferation index). NDPA should reduce Ki-67 staining compared to vehicle.
-
Western Blot: Lysate from tumors.
-
Target:Cleaved PARP and Cleaved Caspase-3 .
-
Pathway Check: If targeting MCL-1, look for upregulation of MCL-1 (compensatory) or displacement of BIM (co-IP assay) [2].
-
References
-
Li, T. W., et al. (2012). "Multi-substituted N-phenyl-2, 2-dichloroacetamide analogues as anti-cancer drugs: design, synthesis and biological evaluation." Yao Xue Xue Bao.
-
Kotschy, A., et al. (2016). "The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models." Nature.
-
Tavallaei, et al. (2025).[1][5] "Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells." Pharmaceutical Sciences.
-
National Cancer Institute (NCI). "Patient-Derived Xenograft (PDX) Models."
-
Demuytere, J., et al. (2024). "Intraperitoneal administration in ovarian cancer xenografts." International Journal of Nanomedicine.
Sources
Safety Operating Guide
Proper Disposal Procedures: N-(3,5-dichlorophenyl)-2-phenylacetamide
[1][2]
Executive Summary & Chemical Identification
Immediate Action Required: All waste streams containing N-(3,5-dichlorophenyl)-2-phenylacetamide must be classified as Halogenated Organic Waste .[1][2] Under no circumstances may this compound be disposed of via sanitary sewer systems or general trash.[2]
-
Chemical Name: N-(3,5-dichlorophenyl)-2-phenylacetamide[1][2][3][4]
-
CAS Number: 329937-70-4 (Representative analogue/derivative class)[1][2]
-
Hazard Class: Irritant, Acute Toxin (Oral/Dermal), Environmental Toxin (Aquatic).[2]
-
Waste Characteristic: Halogenated, Non-volatile (Solid), Persistent.[2]
The "Why": Scientific Rationale for Strict Segregation
This compound features a dichloro-substituted phenyl ring .[1][2] Unlike simple organic amides, the presence of chlorine atoms on the aromatic ring significantly alters the disposal pathway:[2]
-
Thermal Stability & Dioxin Risk: Incineration of chlorinated aromatics at insufficient temperatures can generate polychlorinated dibenzodioxins (PCDDs) and furans.[2] Therefore, this waste must be routed to high-temperature incinerators equipped with scrubbers, not standard municipal combustors.[1][2]
-
Aquatic Persistence: Halogenated aromatics are resistant to biodegradation.[2] Release into waterways (even trace amounts from glassware washing) poses long-term bioaccumulation risks to aquatic life.[1][2]
Pre-Disposal Protocol: Segregation & Compatibility
Effective disposal begins at the bench.[2] You must segregate this waste at the point of generation.[2]
Compatibility Matrix
| Parameter | Compatibility Status | Operational Directive |
| Oxidizers | INCOMPATIBLE | Do NOT mix with strong oxidizers (e.g., Nitric Acid, Peroxides).[1][2] Potential for violent reaction or toxic gas evolution.[2] |
| Halogenated Solvents | COMPATIBLE | Can be co-mingled with DCM, Chloroform, or Dichloroethane waste streams.[2] |
| Non-Halogenated Solvents | CONDITIONAL | If dissolved in Acetone/Ethanol, the entire mixture becomes "Halogenated Waste" due to the solute.[2] |
| Aqueous Streams | POOR | Compound is likely insoluble in water.[2] Do not attempt to dilute with water for disposal.[2] |
Step-by-Step Disposal Workflows
Scenario A: Disposal of Pure Solid (Excess Reagent/Old Stock)[1]
-
Primary Hazard: Dust generation and inhalation.[2]
-
Protocol:
-
PPE: Wear nitrile gloves, lab coat, and safety glasses.[2] If handling >10g, use a powder hood or N95 respirator.[2]
-
Container: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.[1][2]
-
Labeling: Affix a hazardous waste label immediately.
-
Storage: Seal tightly. Place in the Solid Hazardous Waste satellite accumulation area (SAA).[2]
-
Scenario B: Disposal of Liquid Waste (Mother Liquor/Reaction Mixtures)[1]
-
Critical Rule: If N-(3,5-dichlorophenyl)-2-phenylacetamide is dissolved in a non-halogenated solvent (e.g., Methanol), the entire volume must be tagged as Halogenated Waste .[1][2]
-
Protocol:
-
Selection: Choose the "Halogenated Organic Solvents" carboy (typically red or yellow tagged in many labs).[2]
-
Transfer: Use a funnel to prevent spillage. Do not overfill (leave 10% headspace).
-
Log: Record the volume and concentration on the waste log sheet.
-
Rinsing: Triple-rinse contaminated glassware with a small volume of acetone, and add the rinse to the Halogenated Waste container.[2] Do not rinse down the sink.[2]
-
Scenario C: Contaminated Debris (Gloves, Weigh Boats, Paper Towels)[1][2]
-
Protocol:
-
Collect all solid debris heavily contaminated with the substance.[2]
-
Place in a clear, heavy-duty plastic bag (6 mil) or a dedicated solid waste bucket.
-
Label as "Solid Debris Contaminated with Halogenated Organics."[2]
-
Do not place in the "Biohazard" (red bag) bin unless biological material is also present.[2] This is chemical waste.[2][7]
-
Visual Workflow: Decision Tree
The following diagram illustrates the logical flow for determining the correct waste stream.
Figure 1: Decision tree for segregating N-(3,5-dichlorophenyl)-2-phenylacetamide waste streams. Note the forced classification of non-halogenated solvents as "Halogenated" when this compound is the solute.[2]
Regulatory Framework & Compliance
Adherence to these protocols ensures compliance with the following regulatory standards:
-
EPA RCRA (Resource Conservation and Recovery Act): While this specific CAS may not have a unique "P" or "U" list code, it falls under the "Characteristic of Toxicity" and general Halogenated Organic guidelines.[2] Generators are responsible for determining if their waste is hazardous (40 CFR § 262.11).
-
Land Disposal Restrictions (LDR): Halogenated organic compounds (HOCs) are generally prohibited from land disposal (landfills) without prior treatment (incineration), as per 40 CFR Part 268.[2]
-
Clean Water Act: Discharge of halogenated aromatics into municipal sewer systems is strictly prohibited due to interference with POTW (Publicly Owned Treatment Works) biological processing.[2]
Emergency Procedures (Spill Response)
In the event of a spill outside of a containment hood:
-
Evacuate: Clear the immediate area.
-
PPE: Don double nitrile gloves, lab coat, and goggles.[2]
-
Containment:
-
Disposal: All cleanup materials must be disposed of as Hazardous Chemical Waste (Scenario C above).
References
-
U.S. Environmental Protection Agency. Hazardous Waste Generators: Regulatory Summaries.[2] Retrieved from [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2] National Academies Press (US); 2011.[2] Section 8.B, Disposal of Waste.[2] Retrieved from [Link]
-
PubChem. Compound Summary for N-(3,5-dichlorophenyl)-2-phenylacetamide. National Library of Medicine.[2] Retrieved from [Link]
Sources
- 1. N1-(3,5-DICHLOROPHENYL)-2-CHLOROACETAMIDE | CAS: 33560-48-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 2. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 3. PubChemLite - N-(3,5-dichlorophenyl)-2-phenylacetamide (C14H11Cl2NO) [pubchemlite.lcsb.uni.lu]
- 4. N-(3,5-DICHLORO-PHENYL)-2-PHENYL-ACETAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. N-(2,6-dichlorophenyl)-N-phenylacetamide | C14H11Cl2NO | CID 5743866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.pt [fishersci.pt]
- 7. uakron.edu [uakron.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
